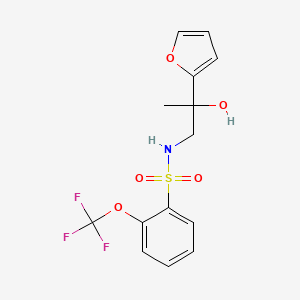

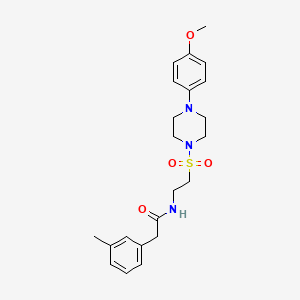

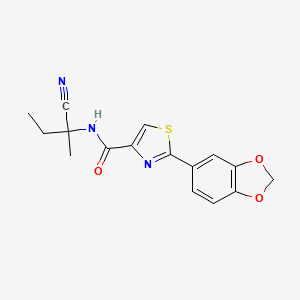

![molecular formula C16H23N3O2S B2835668 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide CAS No. 946223-24-1](/img/structure/B2835668.png)

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide” is a chemical compound with the molecular formula C18H14N4O2S and a molecular weight of 350.4. It belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their wide range of biological activities .

Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized through various methods . One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of thiazolo[3,2-a]pyrimidines involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .科学的研究の応用

Synthesis and Herbicidal Activity

Researchers have synthesized derivatives containing pyrimidine and thiadiazole rings, exploring their selective herbicidal activity against specific plant species. For instance, novel compounds displaying moderate to good activity against Brassica campestris L. have been developed, highlighting the potential of these molecules in agricultural applications (Liu & Shi, 2014).

Antitumor and Antioxidant Agents

The synthesis of thienopyrimidines has been directed towards creating antitumor and antioxidant agents. Some derivatives have shown high inhibition of Hep-G2 cell growth, indicating their promise as specific antitumor agents against liver cancer cells (Aly et al., 2010).

Antimicrobial and Antifungal Activities

Compounds synthesized from pyrimidine frameworks have demonstrated significant antimicrobial and antifungal properties. These studies include the development of molecules with potent activity against a range of microbial pathogens, highlighting their potential in addressing infectious diseases (Deohate & Palaspagar, 2020).

Cyclin-Dependent Kinase Inhibitors

The discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors exemplifies the application of pyrimidine derivatives in cancer therapy. These inhibitors showcase very low nanomolar potencies against CDK2, supporting their role in antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

作用機序

While the specific mechanism of action for “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide” is not mentioned in the retrieved papers, thiazolo[3,2-a]pyrimidines are known for their wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial activities .

将来の方向性

特性

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-5-7-12(8-6-2)14(20)18-13-11(4)17-16-19(15(13)21)10(3)9-22-16/h9,12H,5-8H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNGHMLECLTVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

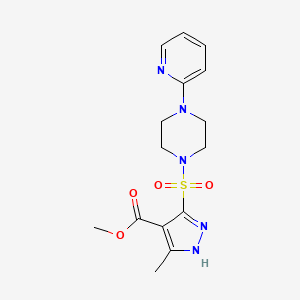

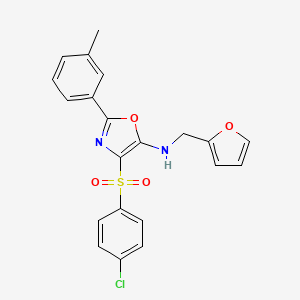

![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)

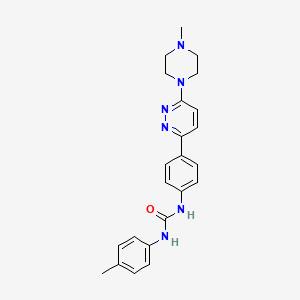

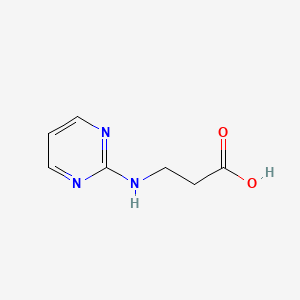

![4-(dimethylamino)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2835607.png)

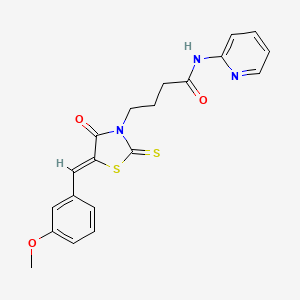

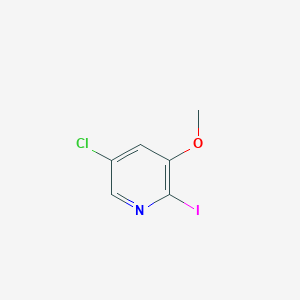

![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835608.png)